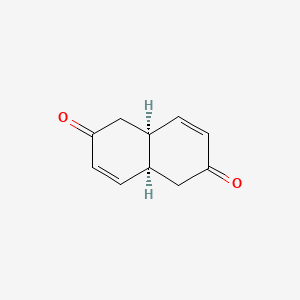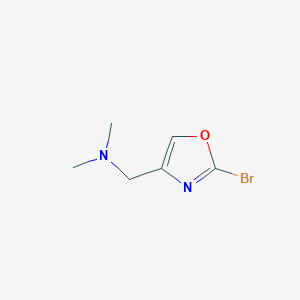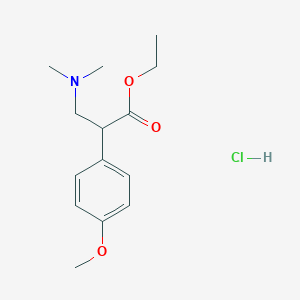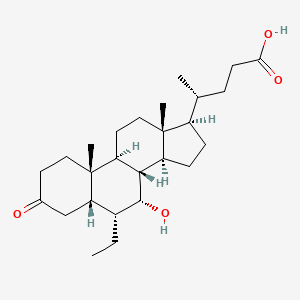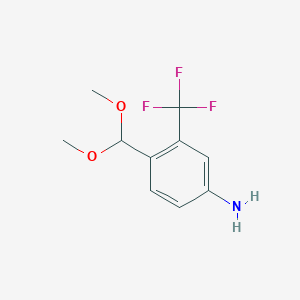
4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of both dimethoxymethyl and trifluoromethyl groups attached to an aniline core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the dimethoxymethyl group onto an aniline derivative. One common method involves the trifluoromethylation of aniline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The dimethoxymethyl group can be introduced via a reaction with formaldehyde dimethyl acetal under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in the trifluoromethylation step can improve the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.
4-(Dimethoxymethyl)aniline:
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains additional bromine atoms, leading to different reactivity and applications.
Uniqueness
4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and dimethoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3NO2/c1-15-9(16-2)7-4-3-6(14)5-8(7)10(11,12)13/h3-5,9H,14H2,1-2H3 |
Clé InChI |
ADJGADYKWLNJHK-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C(C=C(C=C1)N)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)

![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
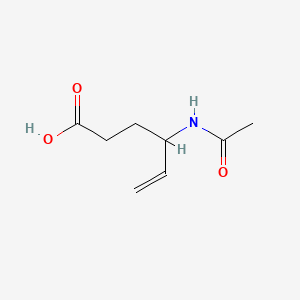
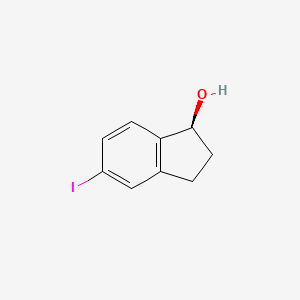
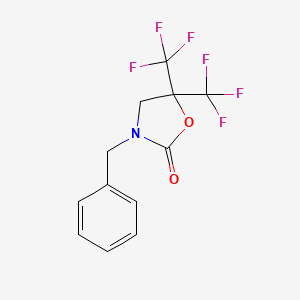
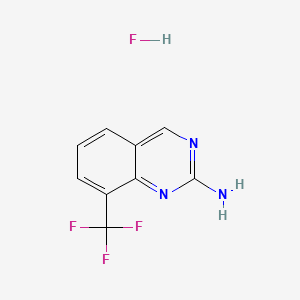
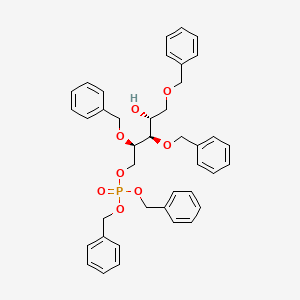
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
